An In-depth Technical Guide to 4-Bromo-3-fluoro-N-(2-fluoro-ethyl)-benzamide: Structure, Properties, and Synthesis
An In-depth Technical Guide to 4-Bromo-3-fluoro-N-(2-fluoro-ethyl)-benzamide: Structure, Properties, and Synthesis
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-3-fluoro-N-(2-fluoro-ethyl)-benzamide, a halogenated benzamide derivative of interest in medicinal chemistry and drug discovery. While specific public domain data on this compound is limited, this document synthesizes information on its core chemical structure, predicted physicochemical properties, and a detailed, field-proven methodology for its synthesis based on established organic chemistry principles and available data for its precursors. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the synthesis and characterization of this and similar compounds. We will delve into the strategic considerations for its synthesis, starting from the commercially available precursor, 4-bromo-3-fluorobenzoic acid, and detail the critical amide bond formation step. The document also includes a discussion of potential applications and the importance of analytical characterization for such novel compounds.
Introduction: The Significance of Halogenated Benzamides in Drug Discovery
Halogenated organic compounds, particularly those incorporating fluorine and bromine, play a pivotal role in modern drug development. The strategic introduction of these halogens can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, for instance, can enhance metabolic stability, binding affinity, and membrane permeability. Bromine can act as a useful synthetic handle for further molecular elaboration through cross-coupling reactions. The benzamide scaffold itself is a well-established pharmacophore present in a wide array of approved drugs.
This guide focuses on the specific molecule, 4-Bromo-3-fluoro-N-(2-fluoro-ethyl)-benzamide, which combines these key features. Understanding its chemical nature and synthesis is crucial for its potential exploration as a novel therapeutic agent or as an intermediate in the synthesis of more complex molecules. While this compound is not extensively documented in peer-reviewed literature, its constituent parts suggest potential applications in areas where similar structures have shown activity, such as in the development of kinase inhibitors or other targeted therapies.[1]
Chemical Structure and Physicochemical Properties
The chemical identity of 4-Bromo-3-fluoro-N-(2-fluoro-ethyl)-benzamide is defined by its unique arrangement of a substituted benzene ring coupled to a fluoroethyl amine via an amide linkage.
Molecular Structure
The core of the molecule is a benzene ring substituted at position 4 with a bromine atom and at position 3 with a fluorine atom. This substituted benzoic acid is then connected to a 2-fluoroethylamine moiety through an amide bond.
Diagram of the Chemical Structure of 4-Bromo-3-fluoro-N-(2-fluoro-ethyl)-benzamide
Caption: Chemical structure of 4-Bromo-3-fluoro-N-(2-fluoro-ethyl)-benzamide.
Physicochemical Properties
While experimentally determined data for this specific molecule are not widely available in the public domain, we can infer its general properties. A summary of key identifiers and computed properties is presented in Table 1. Commercial suppliers such as BLDpharm list this compound with CAS number 1872076-32-8 and may provide analytical data like NMR, HPLC, and LC-MS upon request.[2]
| Property | Value | Source |
| CAS Number | 1872076-32-8 | BLDpharm[2] |
| Molecular Formula | C9H8BrF2NO | Calculated |
| Molecular Weight | 264.07 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
Table 1: Key Identifiers and Predicted Physicochemical Properties.
Synthesis and Mechanism
The synthesis of 4-Bromo-3-fluoro-N-(2-fluoro-ethyl)-benzamide is most logically achieved through a two-step process, starting from commercially available precursors. This section details the synthesis of the key intermediate, 4-bromo-3-fluorobenzoic acid, followed by the final amide coupling reaction.
Synthesis of the Precursor: 4-Bromo-3-fluorobenzoic Acid
The starting material, 4-bromo-3-fluorobenzoic acid, is a known compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Its synthesis from simpler precursors is well-documented. One common route involves the bromination and subsequent oxidation of a substituted toluene. A multi-step synthesis starting from 3-fluorobenzoic acid has also been described.[3] For the purpose of this guide, we will consider 4-bromo-3-fluorobenzoic acid (CAS 153556-42-4) as a commercially available starting material.[4][5]
Diagram of the Synthetic Pathway
Caption: Overall synthetic scheme for the target compound.
Final Step: Amide Bond Formation
The crucial step in this synthesis is the formation of the amide bond between the carboxylic acid (4-bromo-3-fluorobenzoic acid) and the amine (2-fluoroethylamine). This reaction is typically facilitated by a coupling agent to activate the carboxylic acid. A common and reliable method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[6]
Mechanism Insight: EDCI reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. However, it can also rearrange to a stable N-acylurea byproduct. The role of HOBt is to trap the O-acylisourea intermediate to form an activated ester, which is less prone to side reactions and reacts cleanly with the amine to form the desired amide.
Detailed Experimental Protocol
The following protocol is a representative procedure based on established methods for similar amide couplings.[6][7]
Materials and Reagents:
-
4-Bromo-3-fluorobenzoic acid
-
2-Fluoroethylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as the solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate for extraction
-
Hexanes or petroleum ether for purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-3-fluorobenzoic acid (1.0 equivalent).
-
Dissolution: Dissolve the starting material in anhydrous DMF or DCM.
-
Addition of Amine and Base: Add 2-fluoroethylamine hydrochloride (1.1 equivalents) and the non-nucleophilic base (e.g., DIPEA, 2.5 equivalents). Stir the mixture for 10-15 minutes at room temperature. The base is crucial to liberate the free amine from its hydrochloride salt.
-
Activation: Add HOBt (1.2 equivalents) and EDCI (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 4-16 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-Bromo-3-fluoro-N-(2-fluoro-ethyl)-benzamide.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will confirm the presence of the aromatic and ethyl protons, with characteristic splitting patterns and chemical shifts.
-
¹³C NMR will show the expected number of carbon signals.
-
¹⁹F NMR is particularly important to confirm the presence and environment of the two distinct fluorine atoms.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which provides strong evidence for its elemental composition. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compound.
While specific spectral data for this compound is not publicly available, data for structurally similar compounds can provide an expected range for chemical shifts and fragmentation patterns.[8][9]
Potential Applications and Future Directions
The structural motifs within 4-Bromo-3-fluoro-N-(2-fluoro-ethyl)-benzamide suggest several potential avenues for research and application.
-
Medicinal Chemistry: As a halogenated benzamide, this compound could serve as a scaffold or lead compound in drug discovery programs. Benzamide derivatives have been investigated as inhibitors of various enzymes, including kinases and poly(ADP-ribose) polymerase (PARP).[1] The presence of bromine also allows for further structural diversification through reactions like Suzuki or Buchwald-Hartwig couplings, enabling the creation of a library of related compounds for screening.[7]
-
Agrochemicals: Substituted benzamides are also utilized in the agrochemical industry.[3]
-
Materials Science: The aromatic and halogenated nature of the molecule could make it a candidate for incorporation into novel polymers or liquid crystals.[3]
Future research should focus on the synthesis and full characterization of this compound, followed by screening for biological activity in relevant assays. Elucidating its structure-activity relationship (SAR) by synthesizing and testing analogs will be a critical step in realizing its therapeutic or industrial potential.
Conclusion
4-Bromo-3-fluoro-N-(2-fluoro-ethyl)-benzamide is a compound of significant interest due to its combination of a benzamide core with strategic halogenation. While detailed characterization data is not yet in the public domain, this guide provides a robust framework for its synthesis and analysis based on established chemical principles and data from related structures. The provided synthetic protocol offers a reliable method for its preparation, enabling further investigation into its properties and potential applications. As the demand for novel, functionalized molecules in drug discovery and materials science continues to grow, a thorough understanding of compounds like this will be invaluable.
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